molecular formula C16H26N4O2 B3027115 tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate CAS No. 1233952-88-9

tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate

Cat. No.: B3027115
CAS No.: 1233952-88-9
M. Wt: 306.40
InChI Key: SGCUHZUPCGCBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate is a piperidine-based chemical building block protected by a tert-butyloxycarbonyl (Boc) group, intended for research and development use in pharmaceutical chemistry. Compounds featuring the piperidine nucleus are abundant in nature and are known to exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry . This particular derivative, with its aromatic amine and Boc-protected secondary amine, serves as a versatile synthetic intermediate. It can be utilized in the synthesis of more complex molecules, such as Schiff base derivatives through condensation with aldehydes , or further functionalized to create libraries of compounds for biological screening. The Boc protecting group is a key feature, as it can be readily removed under acidic conditions to reveal a reactive secondary amine. This deprotection allows researchers to subsequently synthesize various derivatives, including sulfonamides, amides, and other nitrogen-containing functional groups, which are common motifs in drug discovery campaigns . The compound is offered with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 4-[[(3-aminopyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-9-6-12(7-10-20)11-19-14-13(17)5-4-8-18-14/h4-5,8,12H,6-7,9-11,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCUHZUPCGCBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134370
Record name 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233952-88-9
Record name 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(3-amino-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with 3-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopyridine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate is being investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

Case Studies:

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit tumor growth in specific cancer cell lines by modulating signaling pathways associated with cell proliferation and apoptosis.

Neuropharmacology

Research has suggested that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in treating neuropsychiatric disorders.

Case Studies:

  • Anxiety and Depression Models: Animal studies have shown that administration of the compound can lead to anxiolytic and antidepressant-like effects, suggesting its potential as a therapeutic agent in mood disorders.

Agricultural Chemistry

There is emerging interest in the application of this compound within agricultural sciences, particularly as a potential biopesticide or herbicide due to its nitrogen-rich structure that may affect plant growth regulation.

Case Studies:

  • Pest Resistance: Field trials are ongoing to evaluate the efficacy of this compound against common agricultural pests without adversely affecting beneficial insect populations.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Substituents CAS No.
tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate Not fully reported Not reported Boc-protected piperidine with 3-aminopyridin-2-ylamino-methyl Not provided
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) C₁₅H₂₃N₃O₂ 277.36 Boc-protected piperidine with amino and pyridin-3-yl groups 1707580-61-7
tert-Butyl 4-(1-((tert-butoxycarbonyl)oxy)prop-2-yn-1-yl)piperidine-1-carboxylate (34h) C₁₈H₂₈N₂O₄ 336.43 Boc-protected piperidine with propargyl-Boc-oxy group Not provided

Key Observations :

  • PK03447E-1 differs in substituent placement, featuring a pyridin-3-yl group directly at the piperidine 4-position, whereas the target compound has a methylene-linked 3-aminopyridin-2-ylamino group.
  • Compound 34h includes a propargyl-Boc-oxy group, enabling cycloaddition or cross-coupling reactivity absent in the target compound .

Physical and Chemical Properties

Table 2: Physical State and Stability

Compound Name Physical State Color Solubility (Reported) Stability
This compound Not reported Not reported Likely polar aprotic solvent-soluble (inferred from Boc group) No data
PK03447E-1 Solid Light yellow Not reported Stable under standard storage conditions
34h Not reported Not reported Soluble in CH₂Cl₂, hexane/EtOAc mixtures Air- and moisture-sensitive (inferred from propargyl group)

Key Observations :

  • The target compound’s solubility profile is unconfirmed but likely similar to PK03447E-1 due to shared Boc and piperidine motifs.

Reactivity and Functional Group Behavior

  • Target Compound: The 3-aminopyridin-2-ylamino group may act as a hydrogen bond donor/acceptor, enhancing interactions in catalytic or biological systems. The Boc group offers deprotection flexibility under acidic conditions .
  • PK03447E-1: The amino and pyridin-3-yl groups enable nucleophilic reactions (e.g., acylations) and metal coordination, respectively .
  • 34h: The propargyl-Boc-oxy group facilitates alkyne-based reactions, such as Huisgen cycloaddition or Sonogashira coupling, expanding synthetic utility .

Key Observations :

    Biological Activity

    tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate (CAS No. 1233952-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

    • Molecular Formula : C₁₆H₂₆N₄O₂
    • Molecular Weight : 306.4 g/mol
    • Density : 1.2 g/cm³
    • Boiling Point : 479.0 °C at 760 mmHg

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including proteins and enzymes involved in various biological pathways. The compound may modulate the activity of these targets, influencing cellular processes such as apoptosis and inflammation.

    In Vitro Studies

    Recent studies have demonstrated that this compound exhibits notable effects on cellular processes:

    • Pyroptosis Inhibition : A series of piperidine derivatives, including this compound, showed concentration-dependent inhibition of pyroptosis and IL-1β release. For example:
      CompoundConcentration (µM)Pyroptosis Inhibition (%)IL-1β Release Inhibition (%)
      Compound A1024.919.4
      Compound B5029.1Not reported
    • Pharmacological Screening : Pharmacological evaluations indicated that modifications to the piperidine structure can enhance biological activity. For instance, the introduction of an acetamide bridge significantly increased anti-pyroptotic effects.

    Case Studies

    In a study assessing the therapeutic potential of similar compounds, tert-butyl derivatives were shown to effectively inhibit specific kinases associated with various cancers. The compound's structure allows it to selectively bind to these targets, enhancing its potential as a therapeutic agent.

    Comparison with Similar Compounds

    A comparison with structurally related compounds reveals the unique properties of this compound:

    Compound NameUnique Features
    tert-butyl 4-(6-amino-pyridin-3-yl)piperidine-1-carboxylateExhibits different receptor binding profiles
    tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylatePotential use in neurological disorders
    tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylateBroader spectrum of biological activities

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for tert-butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate, and what reaction conditions are critical for achieving optimal yields?

    • Methodological Answer : A stepwise approach is typically employed, starting with the formation of the pyridinylamino intermediate. Condensation reactions between tert-butyl piperidine derivatives and 3-aminopyridine precursors are common, often using dichloromethane as a solvent and triethylamine as a catalyst to facilitate amide bond formation . Critical parameters include maintaining anhydrous conditions, controlling reaction temperatures (e.g., 20°C for intermediate steps), and using silica gel column chromatography for purification .

    Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the tert-butyl group (δ ~1.4 ppm) and the aminopyridine moiety. High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm can assess purity (>97% recommended for biological assays) . Mass spectrometry (MS) should corroborate the molecular ion peak (e.g., m/z 229.32 for related analogs) .

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    • Methodological Answer : Wear flame-resistant lab coats, nitrile gloves, and eye protection. Avoid contact with strong oxidizing agents (e.g., peroxides), as incompatible reactions may generate hazardous byproducts . In case of exposure, rinse skin with water for 15 minutes and consult a physician if irritation persists . Store in a cool, dry environment (<25°C) under inert gas (e.g., nitrogen) to prevent degradation .

    Q. What solvents and conditions are suitable for dissolving this compound for in vitro assays?

    • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous buffers (e.g., PBS), prepare stock solutions in DMSO (10 mM) and dilute to working concentrations (<0.1% DMSO) to avoid cellular toxicity . Sonication or gentle heating (37°C) may enhance dissolution .

    Q. How stable is this compound under typical laboratory storage conditions?

    • Methodological Answer : Stability testing indicates no significant degradation over 6 months when stored in amber vials at -20°C. Monitor for color changes (yellowing indicates oxidation) and confirm integrity via thin-layer chromatography (TLC) before critical experiments .

    Advanced Research Questions

    Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for multi-gram production?

    • Methodological Answer : Replace traditional column chromatography with recrystallization using ethyl acetate/hexane mixtures to reduce solvent waste. Catalytic hydrogenation (e.g., Pd/C under H₂) can improve efficiency in reducing nitro intermediates . For scalability, employ continuous flow reactors to enhance mixing and heat transfer during exothermic steps .

    Q. What analytical strategies should be employed to resolve discrepancies in reported physicochemical properties (e.g., logP, solubility) across studies?

    • Methodological Answer : Cross-validate experimental logP values using shake-flask (octanol/water) and HPLC-derived methods. For solubility, use dynamic light scattering (DLS) to detect aggregation and differential scanning calorimetry (DSC) to assess crystallinity, which impacts dissolution rates . Replicate studies under controlled humidity and temperature to identify environmental variables .

    Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase enzymes?

    • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target kinase (PDB ID). Focus on the piperidine and aminopyridine moieties as potential hydrogen bond donors. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

    Q. What steps should be taken to address contradictions in cytotoxicity data observed across different cell lines?

    • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability. Use isogenic cell lines to isolate genetic factors. Perform metabolomic profiling to identify off-target effects (e.g., mitochondrial membrane disruption) via Seahorse assays .

    Q. How can researchers design experiments to probe the compound’s metabolic stability in hepatic microsomes?

    • Methodological Answer : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Quench reactions at timed intervals (0–60 min) with acetonitrile, then analyze via LC-MS/MS. Calculate half-life (t₁/₂) using the formula: t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}, where kk is the elimination rate constant .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    tert-Butyl 4-[(3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.